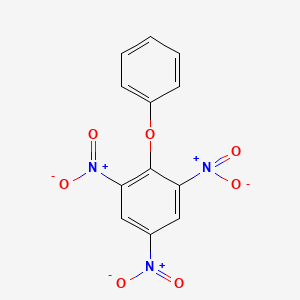

1,3,5-Trinitro-2-phenoxybenzene

Description

Structure

3D Structure

Properties

CAS No. |

6973-40-6 |

|---|---|

Molecular Formula |

C12H7N3O7 |

Molecular Weight |

305.20 g/mol |

IUPAC Name |

1,3,5-trinitro-2-phenoxybenzene |

InChI |

InChI=1S/C12H7N3O7/c16-13(17)8-6-10(14(18)19)12(11(7-8)15(20)21)22-9-4-2-1-3-5-9/h1-7H |

InChI Key |

KDVCTAHYZJQAOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1,3,5-Trinitro-2-phenoxybenzene Precursors

The synthesis of precursors to 1,3,5-trinitro-2-phenoxybenzene is primarily achieved through two distinct strategies: the reaction of a nucleophile with a highly activated nitroaromatic compound or the direct nitration of a diphenyl ether system.

Nucleophilic Aromatic Substitution (SNAr) Strategies involving Nitrated Arenes

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the synthesis of highly substituted aromatic compounds, particularly those activated by strong electron-withdrawing groups like the nitro group (-NO2). numberanalytics.comnumberanalytics.com The presence of multiple nitro groups on an aromatic ring significantly enhances its electrophilicity, making it susceptible to attack by nucleophiles. masterorganicchemistry.com This strategy is highly effective for preparing precursors to 1,3,5-trinitro-2-phenoxybenzene.

A key precursor in this approach is 2-chloro-1,3,5-trinitrobenzene, also known as picryl chloride. wikipedia.orgnoaa.gov This compound is a powerful electrophile due to the three electron-withdrawing nitro groups, which stabilize the negative charge in the intermediate Meisenheimer complex formed during the substitution reaction. libretexts.orgpressbooks.pub The reaction involves the displacement of the chloride leaving group by a phenoxide nucleophile. The phenoxide is typically generated by treating phenol (B47542) with a suitable base. The general reaction is as follows:

The synthesis of the picryl chloride precursor itself often starts from picric acid, which is treated with phosphorus oxychloride in the presence of a base like pyridine. osti.govprepchem.com

Nitration Reactions of Diphenyl Ether Systems

An alternative approach to synthesizing nitrated phenoxybenzene precursors involves the direct nitration of diphenyl ether. rsc.org This method utilizes standard nitrating agents, such as a mixture of nitric acid and sulfuric acid, to introduce nitro groups onto the aromatic rings of the diphenyl ether molecule.

However, the regioselectivity of this reaction presents a significant challenge for the synthesis of the specific 1,3,5-trinitro-2-phenoxybenzene isomer. The phenoxy group (-OPh) is an ortho-, para-directing activator for electrophilic aromatic substitution. nih.gov Consequently, nitration tends to occur at the positions ortho and para to the ether linkage. Achieving the 1,3,5-trinitro substitution pattern on the same ring as the phenoxy group is not a direct outcome of this reaction. Instead, a mixture of isomers is typically formed.

Research into controlling the regioselectivity of nitration for diphenyl compounds has explored various conditions, such as the use of nitrobenzene (B124822) as a solvent to favor para-substitution. google.com Other methods for achieving high regioselectivity in nitration include using specific nitrating agents in different solvent systems, which can influence the position of the incoming nitro group. rsc.org

Targeted Functionalization and Derivatization Strategies

The synthesis of 1,3,5-Trinitro-2-phenoxybenzene is a clear example of targeted functionalization, where specific bonds are formed and particular functional groups are introduced in a controlled manner.

Ether Linkage Formation in Polynitroaromatic Systems

The formation of the ether linkage in a polynitroaromatic system is most effectively accomplished via the SNAr mechanism, as previously discussed. The reaction of a polynitro-substituted aryl halide with an alkoxide or phenoxide is a well-established method for creating diaryl ethers. youtube.comlibretexts.org The high degree of activation provided by the nitro groups makes this transformation particularly efficient for substrates like picryl chloride.

The reaction of phenyl 2,4,6-trinitrophenyl ether (1,3,5-trinitro-2-phenoxybenzene) with nucleophiles like aniline (B41778) has been studied, confirming the stability of the ether linkage and the reactivity of the compound in further substitution reactions. rsc.org The synthesis of related nitroaryl ethers through SNAr reactions is a versatile method used in the creation of various complex molecules. numberanalytics.com

Introduction of Nitro Groups onto Phenyl Ether Scaffolds

The introduction of nitro groups onto a pre-formed phenyl ether scaffold is a direct but often non-selective method for accessing polynitrated diphenyl ethers. The challenge lies in overcoming the inherent directing effects of the phenoxy group to achieve the desired 1,3,5-trinitro substitution pattern.

The activating and ortho-, para-directing nature of the phenoxy group means that direct nitration of diphenyl ether will preferentially yield 2-nitrodiphenyl ether and 4-nitrodiphenyl ether, with further nitration leading to dinitro and trinitro products with substitution at the activated positions. To synthesize 1,3,5-Trinitro-2-phenoxybenzene via this route would likely require a multi-step process involving blocking and deblocking strategies or the use of specialized nitrating agents that can override the natural regioselectivity, though such specific methods for this compound are not widely reported.

Investigations into Reaction Selectivity and Yield Optimization

Optimizing the synthesis of 1,3,5-Trinitro-2-phenoxybenzene involves careful control of reaction parameters to maximize yield and ensure the correct isomer is formed.

For the SNAr pathway , several factors can be adjusted to improve reaction efficiency and selectivity: numberanalytics.com

Nucleophile Strength: Using a stronger nucleophile, such as a phenoxide generated with a strong base, can increase the reaction rate.

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediate complex, thereby affecting the reaction rate and yield.

Temperature: Increasing the reaction temperature can accelerate the rate of substitution, although it may also lead to side reactions if not carefully controlled.

Catalysts: While often not necessary for highly activated substrates like picryl chloride, catalysts can sometimes facilitate SNAr reactions.

For the nitration pathway , achieving the desired selectivity is the primary goal of optimization. This can be influenced by:

Nitrating Agent: The choice of nitrating agent (e.g., HNO3/H2SO4, acetyl nitrate) can affect the reactivity and regioselectivity.

Solvent: The reaction solvent can play a crucial role in directing the position of nitration. nih.gov

Temperature: Reaction temperature can influence the distribution of isomers.

Below is a table summarizing the two main synthetic strategies and their key characteristics.

| Synthetic Strategy | Precursor 1 | Precursor 2 | Key Transformation | Major Challenge |

| Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-1,3,5-trinitrobenzene | Phenol/Phenoxide | Ether bond formation | Synthesis of precursors |

| Nitration of Diphenyl Ether | Diphenyl Ether | Nitrating Agent | Introduction of nitro groups | Controlling regioselectivity |

Reaction Mechanisms and Kinetics

Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) at the Phenoxy Group

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 1,3,5-trinitro-2-phenoxybenzene, also known as phenyl 2,4,6-trinitrophenyl ether. This reaction involves the displacement of the phenoxy group by a nucleophile. The mechanism generally proceeds through a two-step addition-elimination sequence, where a nucleophile attacks the electron-deficient aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of three strongly electron-withdrawing nitro groups ortho and para to the substitution site is crucial for stabilizing this intermediate and activating the ring towards nucleophilic attack. researchgate.netresearchgate.net

The solvent environment plays a critical role in the kinetics and mechanism of SNAr reactions involving 1,3,5-trinitro-2-phenoxybenzene. Studies on the reaction with nucleophiles like aniline (B41778) have been conducted in a variety of solvents, revealing significant differences in reaction pathways.

In solvents like acetonitrile (B52724), the reaction with aniline is predominantly base-catalyzed. nih.govosti.gov This is interpreted as a rate-limiting deprotonation of the zwitterionic intermediate formed after the initial nucleophilic attack. dtic.milrsc.org In contrast, reactions in dimethyl sulfoxide (B87167) (DMSO) can proceed through both uncatalyzed and base-catalyzed pathways. nih.govosti.gov The higher basicity and hydrogen-bond accepting ability of DMSO can stabilize the intermediates and transition states differently than a less basic solvent like acetonitrile. nih.gov For instance, the rate constants for proton transfer are significantly higher in DMSO compared to acetonitrile, which may be due to strong hydrogen bonding between DMSO and the protons of the zwitterionic intermediate. nih.gov

In less polar, aprotic solvents such as benzene (B151609), base catalysis by a second molecule of the amine nucleophile is also observed. wikipedia.orgjeeadv.ac.in The addition of a protic solvent like methanol (B129727) to an aprotic medium such as toluene (B28343) can lead to a remarkable increase in the reaction rate, which has been attributed to the specific solvation of the transition state. jeeadv.ac.in

Interactive Table: Solvent Effects on the Reaction of Phenyl 2,4,6-trinitrophenyl ether with Aniline

Below is a summary of the observed mechanistic pathways in different solvents.

| Solvent | Predominant Pathway | Key Observations |

| Acetonitrile | Base-catalyzed | Rate-limiting proton transfer from the zwitterionic intermediate. nih.govosti.gov |

| Dimethyl Sulfoxide (DMSO) | Uncatalyzed and Base-catalyzed | Both pathways are significant; DMSO stabilizes charged intermediates. nih.govosti.gov |

| Methanol | Base-catalyzed | Base catalysis is observed. wikipedia.org |

| Benzene | Base-catalyzed | Reaction shows a squared dependence on the aniline concentration. wikipedia.org |

| Toluene/Methanol Mixture | Base-catalyzed | Added methanol significantly increases the reaction rate. jeeadv.ac.in |

Substituents on the phenoxy leaving group can exert both electronic and steric effects on the rate and mechanism of the SNAr reaction. Kinetic studies on a series of substituted phenyl 2,4,6-trinitrophenyl ethers with aniline in acetonitrile have shown that the reactions are generally base-catalyzed, with the rate-limiting step being the deprotonation of the zwitterionic intermediate. dtic.milrsc.org

Electron-withdrawing substituents on the phenoxy ring generally increase the rate of the reaction by making the phenoxide a better leaving group. Conversely, electron-donating groups tend to decrease the reaction rate. osti.gov However, steric effects can also be significant. Despite evidence of steric crowding from X-ray crystal structures, kinetic data suggest that increasing substitution on the phenoxy ring does not necessarily inhibit the initial nucleophilic attack, pointing towards an "early" transition state where the bond to the nucleophile is not yet fully formed. dtic.milrsc.org

Interestingly, with highly electron-withdrawing substituents on the leaving group, such as in 2,6-dinitrophenyl 2,4,6-trinitrophenyl ether, the reaction pathway can shift. In this case, an uncatalyzed pathway involving intramolecular proton transfer becomes the dominant mechanism. dtic.mil The steric bulk of the nucleophile also plays a crucial role; for example, the reaction with N-methylaniline is significantly slower than with aniline due to increased steric hindrance during both the formation of the intermediate and the subsequent proton transfer step. nih.govosti.gov

Interactive Table: Influence of Substituents on SNAr of Phenyl 2,4,6-trinitrophenyl ethers with Aniline

This table summarizes the general trends observed for substituents on the phenoxy ring.

| Substituent Type on Phenoxy Ring | Effect on Reaction Rate | Mechanistic Observation |

| Electron-withdrawing (e.g., -NO₂) | Increases rate | Enhances the leaving group ability of the phenoxide. osti.gov |

| Electron-donating (e.g., -CH₃) | Decreases rate | Reduces the leaving group ability of the phenoxide. osti.gov |

| Bulky ortho-substituents | Can be complex | Does not always inhibit nucleophilic attack, suggesting an early transition state. dtic.milrsc.org |

| Multiple nitro substituents | Can change pathway | May favor an uncatalyzed pathway with intramolecular proton transfer. dtic.mil |

Oxidative and Reductive Transformation Mechanisms

The transformation of 1,3,5-trinitro-2-phenoxybenzene can be initiated by oxidative or reductive processes, which can lead to the degradation of the molecule. These pathways are environmentally relevant for the fate of nitroaromatic compounds.

The reaction with hydroxyl radicals (•OH), a highly reactive oxygen species, is a key degradation pathway for many aromatic compounds in aqueous and atmospheric environments. nih.govmdpi.com For aromatic compounds in general, the reaction is initiated by the rapid and irreversible addition of the •OH radical to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate.

In the case of 1,3,5-trinitro-2-phenoxybenzene, •OH radicals can attack either the trinitrophenyl ring or the phenyl ring. The presence of electron-withdrawing nitro groups deactivates the trinitrophenyl ring towards electrophilic attack, but the reaction is still possible. The attack on the unsubstituted phenyl ring would be more facile. In the presence of oxygen, the resulting hydroxycyclohexadienyl radical can add an oxygen molecule to form a peroxyl radical. This peroxyl radical can then undergo further reactions, potentially leading to the cleavage of the ether linkage and the aromatic ring, ultimately resulting in the formation of various smaller, oxidized products.

The photochemical degradation of nitrated aromatic ethers can be initiated by the absorption of UV radiation. The presence of nitro groups on the aromatic ring can make the compound susceptible to photolysis. For related compounds like 1,3-dinitrobenzene, degradation is significantly enhanced by UV irradiation in the presence of hydrogen peroxide, which generates hydroxyl radicals. This process leads to the formation of various phenolic intermediates.

Kinetic Studies of Decomposition and Stability

The thermal stability of nitroaromatic compounds is a critical parameter, particularly for those with explosive properties. The decomposition of such compounds is often initiated by the homolytic cleavage of the C-NO₂ bond. dtic.mil The stability is highly dependent on the number and position of the nitro groups on the aromatic ring. Generally, an increase in the number of nitro groups leads to a decrease in the thermal stability of the compound.

Interactive Table: Decomposition Data for Related Nitroaromatic Compounds

This table provides a comparative look at the decomposition characteristics of similar compounds.

| Compound | Common Abbreviation | Key Decomposition Feature | Activation Energy (Ea) |

| 1,3,5-Trinitrobenzene (B165232) | TNB | C-NO₂ bond homolysis is a key initiation step. dtic.mil | ~67.3 kcal/mol dtic.mil |

| 1,3,5-Triamino-2,4,6-trinitrobenzene | TATB | Complex autocatalytic reactions. researchgate.netosti.gov | 36-60 kcal/mol osti.gov |

Thermal Decomposition Kinetics

There is a lack of specific data on the thermal decomposition kinetics of 1,3,5-Trinitro-2-phenoxybenzene in the reviewed scientific literature. While extensive research exists for related compounds like 1,3,5-Trinitrobenzene (TNB) and 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) osti.govdtic.milrsc.org, this information cannot be directly extrapolated to 1,3,5-Trinitro-2-phenoxybenzene due to the influence of the phenoxy substituent on the molecule's stability and decomposition pathways.

Detonation Reaction Kinetics and Mechanisms

Similarly, specific studies detailing the detonation reaction kinetics and mechanisms of 1,3,5-Trinitro-2-phenoxybenzene are not found in the available research. The detonation properties of energetic materials are highly dependent on their specific molecular structure and density. For instance, research on the detonation properties of 5-Amino-2,4,6-trinitro-1,3-dihydroxy-benzene highlights its high measured density and insensitivity compared to RDX, underscoring the unique characteristics of each nitroaromatic compound researchgate.net. Without direct experimental or theoretical data, any discussion on the detonation behavior of 1,3,5-Trinitro-2-phenoxybenzene would be purely speculative.

Charge-Transfer Complex Formation and Reactivity Studies

The formation of charge-transfer complexes is a known characteristic of electron-deficient nitroaromatic compounds like 1,3,5-Trinitrobenzene (TNB), which readily forms such complexes with electron-rich arenes nih.govresearchgate.netwikipedia.org. These interactions are influenced by the electronic properties of the donor and acceptor molecules nih.gov. The reactivity of TNB with nucleophiles, such as primary aliphatic alcohols, has also been studied, showing that the reaction pathway can be directed towards either substitution or the formation of σ-complexes depending on the basicity of the attacking species researchgate.net. However, specific research on the charge-transfer complex formation and broader reactivity of 1,3,5-Trinitro-2-phenoxybenzene, and how the phenoxy group influences these interactions, is not present in the surveyed literature.

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the solid-state structure of crystalline materials, offering precise coordinates of each atom in the crystal lattice.

Table 1: Anticipated Crystallographic Parameters for 1,3,5-Trinitro-2-phenoxybenzene (Hypothetical)

| Parameter | Expected Value/System | Rationale |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for substituted aromatic compounds. |

| Space Group | P2₁/c or similar | Frequently observed for centrosymmetric molecules. |

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a common phenomenon in nitroaromatic compounds, driven by different packing arrangements and intermolecular interactions. For example, 1,3,5-trinitrobenzene (B165232) itself is known to exhibit polymorphism. ndl.go.jp Studies on the polymorphism of 1,3,5-tris(4-chlorobenzoyl)benzene show how weak interactions like C-H···O and C-H···Cl can direct different crystal packing. spectrabase.com For 1,3,5-trinitro-2-phenoxybenzene, potential C-H···O interactions involving the ether oxygen and nitro groups could lead to the formation of different polymorphs, each with unique physical properties. Crystal engineering principles would be employed to understand and potentially control these packing motifs.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is essential for identifying the functional groups and probing the bonding within a molecule.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. For 1,3,5-trinitro-2-phenoxybenzene, characteristic IR absorption bands would be expected for the nitro (NO₂) groups and the ether (C-O-C) linkage.

Studies on analogous compounds such as 2-nitrophenol (B165410) and 2,4-dinitrophenylhydrazine (B122626) provide a basis for assigning these vibrational modes. longdom.orgnih.gov The strong asymmetric and symmetric stretching vibrations of the NO₂ groups are typically observed in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. The C-O-C ether stretch would likely appear in the 1200-1100 cm⁻¹ region.

Table 2: Predicted Prominent Infrared Absorption Bands for 1,3,5-Trinitro-2-phenoxybenzene

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1550 |

| Nitro (NO₂) | Symmetric Stretch | 1340 - 1360 |

| Aromatic C-H | Stretch | 3050 - 3150 |

| Aryl Ether (C-O-C) | Asymmetric Stretch | 1200 - 1250 |

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. In 1,3,5-trinitro-2-phenoxybenzene, the symmetric breathing modes of the aromatic rings and the symmetric stretch of the nitro groups would be expected to produce strong Raman signals. researchgate.net Analysis of the Raman spectra of related compounds like 2,4,6-tris(dimethylaminomethyl) phenol (B47542) helps in assigning the complex vibrational modes of polysubstituted benzene (B151609) rings. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR would provide critical data for confirming the structure of 1,3,5-trinitro-2-phenoxybenzene.

In the ¹³C NMR spectrum, the carbon atoms directly attached to the nitro groups would be highly deshielded. The carbon atom attached to the ether oxygen would also show a characteristic downfield shift.

Table 3: Estimated NMR Chemical Shifts (δ) for 1,3,5-Trinitro-2-phenoxybenzene (in CDCl₃)

| Atom | Nucleus | Estimated Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| Protons on trinitrobenzene ring | ¹H | 8.5 - 9.5 | Strong deshielding by three NO₂ groups. |

| Protons on phenoxy ring | ¹H | 7.0 - 7.8 | Typical aromatic region, influenced by ether linkage. |

| Carbons in trinitrobenzene ring | ¹³C | 120 - 150 | Significant deshielding, especially carbons attached to NO₂ groups. |

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation patterns. In the analysis of an organic molecule like 1,3,5-Trinitro-2-phenoxybenzene, an electron impact (EI) or a soft ionization technique like electrospray ionization (ESI) would typically be employed.

Upon ionization, the molecule would form a molecular ion (M⁺˙), the peak for which would confirm the molecular weight of the compound. For 1,3,5-Trinitro-2-phenoxybenzene (C₁₂H₇N₃O₇), the exact mass is 305.0284 g/mol . The "nitrogen rule" in mass spectrometry states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass, which is consistent with the three nitrogen atoms in this compound. youtube.com

The fragmentation of the molecular ion is influenced by the stability of the resulting fragments. In nitroaromatic compounds, common fragmentation pathways involve the loss of the nitro groups (NO₂) or parts thereof, such as NO or O. nih.govyoutube.com For 1,3,5-Trinitro-2-phenoxybenzene, one would anticipate the following potential fragmentation pathways:

Loss of a nitro group: A primary fragmentation step would likely be the cleavage of a C-N bond to lose a nitro radical (•NO₂), resulting in a fragment ion.

Loss of nitric oxide: Rearrangement followed by the loss of a nitric oxide radical (•NO) is another common pathway for nitroaromatics.

Ether bond cleavage: The ether linkage (C-O-C) is another potential site for fragmentation, which could lead to ions corresponding to the phenoxy group and the trinitrophenyl group.

Ring fragmentation: At higher energies, the aromatic rings themselves can fragment.

A detailed analysis of the relative abundances of these fragment ions would provide a structural fingerprint of the molecule.

However, a comprehensive search of scientific literature and chemical databases did not yield specific experimental mass spectrometry data for 1,3,5-Trinitro-2-phenoxybenzene. Therefore, a table of its characteristic fragment ions and their relative abundances cannot be provided at this time.

Interactive Data Table: Mass Spectrometric Data for 1,3,5-Trinitro-2-phenoxybenzene

| m/z (Daltons) | Proposed Fragment | Fragmentation Pathway | Relative Intensity (%) |

| Data not available | Data not available | Data not available | Data not available |

Electronic Spectroscopy for Electronic Transitions and Conjugation

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is highly sensitive to the extent of conjugation. microbenotes.commsu.edu The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically bonding or non-bonding orbitals) to higher energy anti-bonding orbitals. microbenotes.com

The electronic spectrum of 1,3,5-Trinitro-2-phenoxybenzene is expected to be complex, influenced by the electronic structure of both the trinitrophenyl and the phenoxy moieties, as well as their interaction. The key chromophores in this molecule are the nitrated benzene ring and the phenoxy group.

π → π* Transitions: Aromatic systems exhibit strong absorptions due to the promotion of electrons from π bonding orbitals to π* anti-bonding orbitals. The presence of three strongly electron-withdrawing nitro groups on one ring and the electron-donating ether linkage on the other would significantly influence the energies of these transitions. Increased conjugation generally leads to a bathochromic (red) shift, meaning absorption at longer wavelengths. libretexts.org

n → π* Transitions: The oxygen atom of the phenoxy group and the oxygen atoms of the nitro groups possess non-bonding electrons (n-electrons). These can be excited to π* anti-bonding orbitals. These transitions are typically weaker in intensity than π → π* transitions.

Charge-Transfer Complexes: It is also possible that intramolecular charge-transfer interactions occur between the electron-rich phenoxy ring (donor) and the electron-deficient trinitrophenyl ring (acceptor). iaea.orgnih.govubc.calibretexts.org Such interactions can give rise to new, broad absorption bands at longer wavelengths, often in the visible region, which would impart color to the compound.

Despite these theoretical expectations, a specific experimental UV-Vis absorption spectrum for 1,3,5-Trinitro-2-phenoxybenzene, including data on its absorption maxima (λmax) and molar absorptivity (ε), could not be located in the reviewed scientific literature.

Interactive Data Table: Electronic Spectroscopy Data for 1,3,5-Trinitro-2-phenoxybenzene

| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Electronic Transition |

| Data not available | Data not available | Data not available | Data not available |

No Published Computational Studies Found for 1,3,5-Trinitro-2-phenoxybenzene

Following a comprehensive and systematic search of publicly available scientific literature, it has been determined that there are no dedicated computational or theoretical studies for the chemical compound 1,3,5-Trinitro-2-phenoxybenzene . The extensive search, which included targeted queries for various computational methods, revealed a significant gap in the research landscape concerning this specific molecule.

The investigation sought to uncover research pertaining to the electronic structure, condensed phase behavior, and reactivity of 1,3,5-Trinitro-2-phenoxybenzene, as per a detailed analytical outline. This included searches for studies utilizing:

Density Functional Theory (DFT)

Ab Initio Methods

Molecular Dynamics (MD) Simulations

Transition State Theory

Quantitative Structure-Activity Relationship (QSAR) Models

Despite broadening the search to include isomers and related phenoxy-nitroaromatic compounds, no publications were identified that provide the specific computational data required to construct a detailed scientific article as requested. The search results consistently pointed to research on more common nitroaromatic compounds, such as 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) or general classes of nitroaromatics, without specific mention or analysis of 1,3,5-Trinitro-2-phenoxybenzene.

This lack of available data makes it impossible to generate an evidence-based article on the computational chemistry and theoretical aspects of this particular compound. The scientific community has not, to date, published research that would provide the necessary findings for such an analysis. Therefore, the detailed exploration of its quantum chemical properties, molecular dynamics, and predicted reactivity remains an open area for future scientific inquiry.

Computational Chemistry and Theoretical Studies

Crystal Structure Prediction and Polymorph Screening

There is a notable absence of published research detailing the crystal structure prediction or polymorph screening for 1,3,5-trinitro-2-phenoxybenzene. Computational methods are frequently employed to predict the crystal lattices and various polymorphic forms of energetic materials, as these factors significantly influence density, stability, and sensitivity. For many related compounds, such as 1,3,5-trinitrobenzene (B165232) (TNB), studies have identified multiple polymorphs and have even used additives to induce the formation of specific crystalline forms. However, similar computational screenings for 1,3,5-trinitro-2-phenoxybenzene have not been reported.

Theoretical Prediction of Energetic Properties

Similarly, the theoretical prediction of the energetic properties of 1,3,5-trinitro-2-phenoxybenzene has not been a specific subject of published computational studies. Such theoretical work is crucial for estimating the potential performance and safety of new energetic materials before undertaking complex and hazardous synthesis.

No dedicated theoretical studies predicting the detonation velocity, detonation pressure, or other performance metrics for 1,3,5-trinitro-2-phenoxybenzene were identified. Computational chemistry software and established methods, like the Kamlet-Jacobs equations, are commonly used to estimate these properties for novel energetic molecules by calculating parameters such as heat of formation and density. While numerous studies have performed these calculations for derivatives of 1,3,5-trinitrobenzene and other explosives, the data specific to the phenoxy-substituted variant is absent from the available literature.

The prediction of sensitivity to stimuli such as impact, friction, and electrostatic discharge, as well as thermal stability, is a critical aspect of computational energetic materials research. Analyses often involve examining bond dissociation energies and molecular surface electrostatic potentials to forecast these characteristics. Despite the availability of these techniques and their application to a wide range of nitroaromatic compounds, specific computational predictions regarding the sensitivity and stability of 1,3,5-trinitro-2-phenoxybenzene are not documented in the reviewed scientific papers.

Applications in Energetic Materials Science

Thermal Stability and Decomposition Characteristics in Energetic Systems

The thermal stability of an energetic material is a critical factor for its safe handling, storage, and application. The decomposition of nitroaromatic compounds is a complex process that is influenced by molecular structure and the surrounding environment.

For 1,3,5-Trinitro-2-phenoxybenzene, the initial step in thermal decomposition is likely to be the scission of the C—NO2 bond, which is a common initiation pathway for many nitroaromatic explosives. The presence of the phenoxy group may influence the decomposition mechanism. The ether linkage could be another potential site for initial bond breaking.

The study of the thermal decomposition of analogous compounds like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) provides insights into the potential decomposition pathways. nih.gov In TATB, decomposition is understood to proceed through the formation of furazan and furoxan structures via intramolecular condensation reactions. nih.gov While the amino groups in TATB play a crucial role in this mechanism, the phenoxy group in 1,3,5-Trinitro-2-phenoxybenzene might lead to different decomposition products.

Understanding the thermal decomposition behavior is essential for predicting the material's response in abnormal thermal environments and for developing safer explosive formulations. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) would be crucial for experimentally determining the decomposition temperatures and kinetic parameters of this compound.

Advanced Energetic Material Design Principles Applied to Phenoxy-Trinitrobenzene Analogues

The design of new energetic materials is increasingly guided by computational modeling and a deep understanding of structure-property relationships. For phenoxy-trinitrobenzene analogues, several advanced design principles can be applied to create next-generation explosives with tailored properties.

One key principle is the concept of "trigger linkages," where the sensitivity of an explosive is related to the strength of its weakest chemical bond. By computationally modeling the bond dissociation energies of different bonds within phenoxy-trinitrobenzene analogues, researchers can predict their relative sensitivities. This allows for the design of molecules with a better balance between performance and safety.

Another important design strategy is the co-crystallization of different energetic molecules. This technique can lead to the formation of new crystalline structures with improved properties, such as higher density and lower sensitivity, compared to the individual components. Theoretical studies could explore the potential for co-crystallization of 1,3,5-Trinitro-2-phenoxybenzene with other explosives.

Furthermore, machine learning models are emerging as powerful tools for accelerating the discovery of new energetic materials. By training these models on large datasets of known explosives and their properties, it is possible to predict the performance of novel compounds like phenoxy-trinitrobenzene analogues with a high degree of accuracy. This data-driven approach can significantly reduce the time and cost associated with the experimental synthesis and testing of new materials.

The incorporation of trinitrophenyl-modified fragments is a known strategy for developing heat-resistant energetic materials. By applying these advanced design principles, it is plausible to develop novel phenoxy-trinitrobenzene analogues with enhanced thermal stability, improved detonation performance, and reduced sensitivity, making them promising candidates for future energetic applications.

Environmental Chemical Pathways and Degradation Research

Abiotic Degradation Mechanisms

Photolytic Degradation under Various Conditions

No data available.

Hydrolytic Stability in Aqueous Environments

No data available.

Chemical Transformation Products and Pathway Identification

No data available.

Modeling of Environmental Fate and Persistence in Soil and Water Systems

No data available.

A conclusive report on the environmental impact and persistence of 1,3,5-Trinitro-2-phenoxybenzene is contingent upon future research into its fundamental degradation processes.

Future Research Directions

Development of Novel Synthetic Methodologies for Enhanced Efficiency

The traditional synthesis of 1,3,5-Trinitro-2-phenoxybenzene typically involves the nucleophilic aromatic substitution of a picryl derivative (e.g., picryl chloride) with a phenoxide salt. While effective, these methods often require harsh reaction conditions, long reaction times, and the use of hazardous solvents. Future research will be directed towards developing more efficient, cost-effective, and environmentally benign synthetic strategies.

Key areas of focus will include:

Microwave-Assisted Synthesis: Investigating the use of microwave irradiation to accelerate the reaction between a picryl precursor and a phenoxide. This technique has the potential to dramatically reduce reaction times from hours to minutes and improve yields by minimizing the formation of side products.

Phase-Transfer Catalysis (PTC): The application of phase-transfer catalysts could enable the reaction to proceed under milder conditions and with a broader range of solvents, including more environmentally friendly options. A PTC approach would facilitate the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase containing the nitrated substrate, enhancing reaction rates and simplifying product work-up.

Continuous Flow Chemistry: Developing a continuous flow process for the synthesis of 1,3,5-Trinitro-2-phenoxybenzene offers significant advantages in terms of safety, scalability, and process control. In a flow reactor, small volumes of reactants are mixed and reacted in a continuous stream, which minimizes the risks associated with handling larger quantities of energetic materials and allows for precise control over reaction parameters like temperature, pressure, and residence time.

Greener Solvent Systems: Research into replacing traditional volatile organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with greener alternatives such as ionic liquids or deep eutectic solvents is crucial. scielo.br These alternative solvent systems can enhance reaction rates and selectivity while reducing the environmental impact of the synthesis. scielo.br

A comparative overview of potential synthetic methodologies is presented in the table below.

| Methodology | Potential Advantages | Research Focus |

| Microwave-Assisted | Rapid reaction times, higher yields, reduced side products. | Optimization of power, temperature, and reaction time; solvent screening. |

| Phase-Transfer Catalysis | Milder conditions, use of greener solvents, simplified work-up. | Screening of various catalysts (e.g., quaternary ammonium (B1175870) salts), optimization of phase conditions. |

| Continuous Flow | Enhanced safety, scalability, precise process control, improved reproducibility. | Reactor design, optimization of flow rates, temperature, and pressure. |

| Greener Solvents | Reduced environmental impact, potential for improved solubility and reactivity. | Synthesis and evaluation of ionic liquids and deep eutectic solvents as reaction media. |

Elucidation of Complex Reaction Intermediates and Transient Species

Future research should focus on:

Spectroscopic Identification: Employing advanced spectroscopic techniques to directly observe and characterize the Meisenheimer complex and other transient species. Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about the intermediate.

Time-Resolved Spectroscopy: Using techniques like flash photolysis or stopped-flow spectroscopy to study the kinetics of the formation and decay of these intermediates on very short timescales. This data is essential for building a complete kinetic model of the reaction. A comparative study with the decomposition of similar molecules like 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) shows that advanced techniques such as T-jump-PyGC-MS can identify trigger bonds and initial reaction products. mdpi.com

Isotopic Labeling Studies: Utilizing isotopically labeled reactants (e.g., using 18O in the phenoxide) to trace the reaction pathway and confirm the mechanism of substitution.

Understanding these intermediates is not merely academic; it provides the fundamental knowledge needed to control the reaction, suppress the formation of impurities, and rationally design more efficient synthetic protocols.

Advanced Computational Modeling for Multiscale Phenomena

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules like 1,3,5-Trinitro-2-phenoxybenzene, from the quantum mechanical level to bulk material properties. Future computational research will be pivotal in guiding experimental efforts.

Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate a wide range of properties with high accuracy. nih.gov Future studies should focus on computing the full set of electronic, structural, and thermodynamic properties for this molecule, including bond dissociation energies to predict the initial steps of thermal decomposition, and calculating NMR and IR spectra to aid in experimental characterization. nih.govnih.gov Such calculations have been used to study related substituted diphenyl ethers and triazines. nih.govnih.gov

Reactive Force Field (ReaxFF) Molecular Dynamics: To understand the behavior of 1,3,5-Trinitro-2-phenoxybenzene under extreme conditions, ReaxFF molecular dynamics simulations are indispensable. bohrium.comnih.govresearchgate.net These simulations can model the chemical reactions that occur during thermal decomposition or under shock loading, providing atomic-level insights into the reaction pathways, product formation, and energy release rates. bohrium.comnih.govresearchgate.netrsc.org This approach has been successfully applied to other energetic materials like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). bohrium.comrsc.org

Multiscale Modeling: Bridging the gap between the molecular and continuum scales is a major challenge. Future work should aim to develop multiscale models that use parameters derived from DFT and ReaxFF simulations to inform larger-scale models of material performance, such as detonation physics codes.

| Computational Method | Research Objective | Key Parameters to be Determined |

| Density Functional Theory (DFT) | Predict fundamental molecular properties. | Geometry, heat of formation, vibrational frequencies, electronic structure, bond dissociation energies. |

| ReaxFF Molecular Dynamics | Simulate decomposition and detonation. | Initial reaction pathways, decomposition kinetics, final product distribution (e.g., H₂O, N₂, CO₂). nih.gov |

| Multiscale Modeling | Predict bulk material performance. | Equation of state, sensitivity parameters, detonation velocity and pressure. |

Exploration of New Applications and Analogues with Tunable Properties

Beyond its potential as a component in energetic formulations, the 1,3,5-Trinitro-2-phenoxybenzene scaffold can be a platform for developing novel functional materials. By introducing various substituents onto the phenoxy ring, a wide range of analogues with tailored properties can be synthesized.

Future research in this area should explore:

Synthesis of Analogues: A systematic synthetic effort to produce a library of analogues with different functional groups (e.g., -CH₃, -OCH₃, -F, -CN, -NH₂) on the phenoxy ring. This would allow for a systematic study of structure-property relationships. The synthesis of various substituted diphenyl ethers and triazepines demonstrates the feasibility of creating such diverse molecular libraries. acs.orgnih.gov

Tuning Energetic Properties: Investigating how substituents on the phenoxy ring affect the energetic properties of the molecule, such as density, thermal stability, and sensitivity. Electron-donating groups might increase reactivity, while electron-withdrawing groups could enhance density and thermal stability. This approach is used to develop new energetic materials with improved performance and safety profiles. rsc.orgresearchgate.net

Non-Energetic Applications: The diphenyl ether core is found in many biologically active molecules. nih.gov Analogues of 1,3,5-Trinitro-2-phenoxybenzene could be screened for potential applications in other fields, such as pharmaceuticals or as functional dyes. The reduction of the nitro groups could lead to novel amine derivatives with potential applications in polymer science or as precursors to other functional materials. nih.gov

Advanced Materials: Exploring the potential of these analogues in the development of materials with specific optical or electronic properties, such as nonlinear optical materials or charge-transfer complexes. wikipedia.org

The systematic exploration of these analogues, guided by computational predictions, could lead to the discovery of new materials with properties tailored for a wide range of advanced applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1,3,5-Trinitro-2-phenoxybenzene with high purity?

- Methodology :

- Stepwise Nitration : Begin with phenol derivatives as precursors. Introduce nitro groups sequentially under controlled nitration conditions (e.g., mixed acid systems: HNO₃/H₂SO₄ at 0–5°C). Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Recrystallize the product using solvents like ethanol or acetone to remove isomers and byproducts. Validate purity via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) .

- Characterization : Confirm structure using -NMR (aromatic proton shifts at δ 8.5–9.0 ppm) and IR spectroscopy (asymmetric NO₂ stretching at ~1530 cm⁻¹) .

Q. What spectroscopic techniques are optimal for characterizing the structure of 1,3,5-Trinitro-2-phenoxybenzene?

- Methodology :

- NMR Spectroscopy : Use -NMR to identify aromatic proton environments and -NMR to resolve electron-withdrawing effects of nitro groups. Compare with computational predictions (DFT-based chemical shift calculations) .

- Mass Spectrometry (MS) : Employ electron ionization (EI-MS) to detect molecular ion peaks (e.g., m/z = 289 for [M]⁺) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Analyze nitro group vibrations (symmetric/asymmetric stretches at 1350–1530 cm⁻¹) to confirm substitution patterns .

Q. How does the electronic structure of 1,3,5-Trinitro-2-phenoxybenzene influence its reactivity in electrophilic substitution reactions?

- Methodology :

- Computational Analysis : Perform density functional theory (DFT) calculations to map electron density distributions. Focus on the deactivating effects of nitro groups and their meta-directing influence .

- Experimental Validation : Conduct nitration or halogenation reactions under standardized conditions and compare regioselectivity with computational predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions in thermal stability data for 1,3,5-Trinitro-2-phenoxybenzene across different studies?

- Methodology :

- Controlled Thermal Analysis : Use differential scanning calorimetry (DSC) under inert atmospheres (N₂/Ar) to measure decomposition temperatures. Compare heating rates (e.g., 5°C/min vs. 10°C/min) to assess kinetic stability .

- Data Reconciliation : Apply the Kissinger method to analyze activation energy discrepancies. Cross-reference with published thermodynamic data for analogous nitroaromatics (e.g., 1,3,5-trinitrobenzene) .

Q. What strategies can mitigate decomposition during the storage of 1,3,5-Trinitro-2-phenoxybenzene in laboratory settings?

- Methodology :

- Stabilization : Store the compound in amber vials at –20°C to minimize photolytic degradation. Add radical scavengers (e.g., BHT) to inhibit oxidative pathways .

- Monitoring : Conduct periodic HPLC analyses to quantify degradation products (e.g., nitro-phenolic derivatives) .

Q. What experimental designs are suitable for studying the environmental degradation pathways of 1,3,5-Trinitro-2-phenoxybenzene in aqueous systems?

- Methodology :

- Hydrolysis Studies : Expose the compound to buffered solutions (pH 3–11) at 25–50°C. Analyze degradation products via LC-MS/MS and compare with predicted pathways (e.g., nitro group reduction to amines) .

- Ecotoxicity Assays : Use Daphnia magna or algal models to assess bioaccumulation potential, referencing OECD Test Guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.